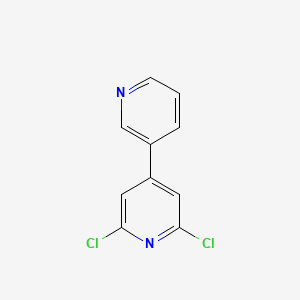
2',6'-Dichloro-3,4'-bipyridine
Descripción general
Descripción
2',6'-Dichloro-3,4'-bipyridine is a useful research compound. Its molecular formula is C10H6Cl2N2 and its molecular weight is 225.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Coordination Chemistry
2',6'-Dichloro-3,4'-bipyridine serves as an effective ligand in coordination chemistry. Its ability to coordinate with metal ions allows it to form stable complexes that can be utilized in various applications, including catalysis and material science. The bipyridine structure provides two nitrogen atoms that can donate electron pairs to metal centers, facilitating the formation of diverse coordination compounds.
Table 1: Common Metal Complexes Formed with this compound
| Metal Ion | Type of Complex | Notable Properties |
|---|---|---|
| Copper(II) | [Cu(this compound)] | Exhibits catalysis in oxidation reactions |
| Zinc(II) | [Zn(this compound)] | Used in photochemical studies |
| Palladium(II) | [Pd(this compound)] | Catalyzes cross-coupling reactions |
Organic Synthesis
In organic synthesis, this compound is employed as a building block for the synthesis of various organic compounds. Its chlorinated positions allow for nucleophilic substitution reactions, enabling the introduction of different functional groups.
Case Study: Synthesis of Biologically Active Molecules
Research has demonstrated that derivatives of this compound can be synthesized to create biologically active compounds. For example, modifications at the chlorine sites have led to the development of new pharmaceuticals targeting specific biological pathways.
Medicinal Chemistry
The compound's role in medicinal chemistry is particularly noteworthy. Studies indicate that this compound and its derivatives exhibit antibacterial and antifungal activities. This has prompted research into its potential as a lead compound for developing new antimicrobial agents.
Table 2: Antimicrobial Activity of this compound Derivatives
| Derivative Name | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Antibacterial | 32 µg/mL |
| Compound B | Antifungal | 16 µg/mL |
Environmental Applications
Recent studies have explored the use of this compound in environmental applications, particularly in the degradation of pollutants. Its capacity to form complexes with heavy metals has been investigated for the removal of these contaminants from wastewater.
Case Study: Heavy Metal Adsorption
Research has shown that complexes formed with this compound can effectively adsorb heavy metals like lead and cadmium from aqueous solutions, highlighting its potential utility in environmental remediation efforts.
Propiedades
Fórmula molecular |
C10H6Cl2N2 |
|---|---|
Peso molecular |
225.07 g/mol |
Nombre IUPAC |
2,6-dichloro-4-pyridin-3-ylpyridine |
InChI |
InChI=1S/C10H6Cl2N2/c11-9-4-8(5-10(12)14-9)7-2-1-3-13-6-7/h1-6H |
Clave InChI |
REFGEYDFGXECLX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=CC(=NC(=C2)Cl)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













